molecular formula C10H13N B14680486 N-(1-Phenylpropylidene)methanamine CAS No. 38280-72-7

N-(1-Phenylpropylidene)methanamine

Cat. No.: B14680486
CAS No.: 38280-72-7
M. Wt: 147.22 g/mol
InChI Key: CXFYJBBNOVSOAD-UHFFFAOYSA-N
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Description

Methanamine, N-(1-phenylpropylidene)-, (Z)- is a chemical compound with the molecular formula C10H13N It is a derivative of methanamine, where the nitrogen atom is bonded to a phenylpropylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanamine, N-(1-phenylpropylidene)-, (Z)- can be synthesized through the condensation reaction between methanamine and 1-phenylpropanal. The reaction typically occurs under mild conditions, with the presence of an acid catalyst to facilitate the formation of the imine bond. The reaction can be represented as follows:

Methanamine+1-phenylpropanalMethanamine, N-(1-phenylpropylidene)-, (Z)-+Water\text{Methanamine} + \text{1-phenylpropanal} \rightarrow \text{Methanamine, N-(1-phenylpropylidene)-, (Z)-} + \text{Water} Methanamine+1-phenylpropanal→Methanamine, N-(1-phenylpropylidene)-, (Z)-+Water

Industrial Production Methods

In an industrial setting, the production of Methanamine, N-(1-phenylpropylidene)-, (Z)- involves the use of large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methanamine, N-(1-phenylpropylidene)-, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

    Reduction: Amines or other reduced forms of the original compound.

    Substitution: Substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

Methanamine, N-(1-phenylpropylidene)-, (Z)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanamine, N-(1-phenylpropylidene)-, (Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanamine, N-(phenylmethylene)-
  • Benzylamine, N-benzylidene-
  • N-Benzylidenebenzylamine

Uniqueness

Methanamine, N-(1-phenylpropylidene)-, (Z)- is unique due to its specific structural configuration and the presence of the phenylpropylidene group This gives it distinct chemical and physical properties compared to other similar compounds

Properties

CAS No.

38280-72-7

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

N-methyl-1-phenylpropan-1-imine

InChI

InChI=1S/C10H13N/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3

InChI Key

CXFYJBBNOVSOAD-UHFFFAOYSA-N

Canonical SMILES

CCC(=NC)C1=CC=CC=C1

Origin of Product

United States

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